molecular formula C6H7BLiNO2 B1423217 5-Methylpyridine-2-boronic acid, mono-lithium salt CAS No. 1072946-48-5

5-Methylpyridine-2-boronic acid, mono-lithium salt

Cat. No.: B1423217
CAS No.: 1072946-48-5
M. Wt: 142.9 g/mol
InChI Key: MAXCFWQJYQXDKJ-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-boronic acid, mono-lithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

The synthesis of 5-Methylpyridine-2-boronic acid, mono-lithium salt typically involves the reaction of 5-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 5-methylpyridine with boronic acid in the presence of a lithium base . The reaction conditions often include solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

5-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of chemical reactions, including:

Properties

IUPAC Name

lithium;hydroxy-(5-methylpyridin-2-yl)borinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXCFWQJYQXDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=NC=C(C=C1)C)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694349
Record name Lithium hydrogen (5-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-48-5
Record name Lithium hydrogen (5-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 2
5-Methylpyridine-2-boronic acid, mono-lithium salt
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5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 4
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 5
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 6
5-Methylpyridine-2-boronic acid, mono-lithium salt

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